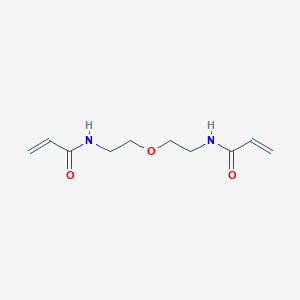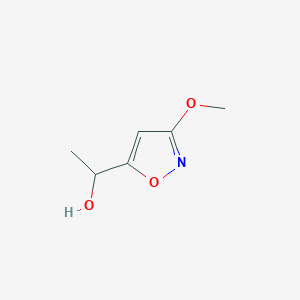
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1249309-88-3 . It has a molecular weight of 203.67 and is a solid at room temperature . The compound is part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
The synthesis of oxadiazoles, including “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride”, involves various methods . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Molecular Structure Analysis
The molecular structure of “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride” includes a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .Chemical Reactions Analysis
Oxadiazoles, including “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride”, can be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . They can range from relatively inert to extremely sensitive in terms of their response to heat and impact .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 203.67 . The InChI Code is 1S/C8H13N3O.ClH/c9-5-4-7-10-8 (12-11-7)6-2-1-3-6;/h6H,1-5,9H2;1H .Scientific Research Applications
Overview of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, including structures similar to 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride, are prominent in various fields of scientific research due to their broad spectrum of applications. These applications span across pharmacology, polymers, material science, and organic electronics. The synthetic strategies for 1,3,4-oxadiazole derivatives, including dehydrogenative cyclization, oxidative cyclization, condensation cyclization, and C-H activation, underscore their versatility. These molecules serve as critical building blocks for the development of chemosensors, especially for metal-ion sensing, due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites (Sharma, Om, & Sharma, 2022).
Pharmacological Potential
The pharmacological landscape of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives is rich, with these compounds exhibiting antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Recent literature from 2020 to 2022 emphasizes the significance of these derivatives in organic synthesis, medicinal chemistry, and pharmacology, pointing towards their enhanced pharmacological activity through hydrogen bond interactions with biomacromolecules (Wang, Sun, Jia, Bian, & Yu, 2022).
Biological Roles and Therapeutic Worth
Exploring the biological roles and therapeutic worth of 1,3,4-oxadiazole tailored compounds reveals their effective binding with different enzymes and receptors in biological systems. This interaction facilitates a variety of bioactivities, making 1,3,4-oxadiazole derivatives essential for developing new medicinal species for treating numerous diseases. The innovative methods for synthesizing these derivatives highlight their medicinal applications, especially over the past 15 years, marking a significant period of advancement in heterocyclic chemistry and drug development (Nayak & Poojary, 2019).
Future Directions
Oxadiazoles, including “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride”, have established their potential for a wide range of applications . They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c9-5-4-7-10-8(12-11-7)6-2-1-3-6;/h6H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIKVCVBJAUKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,2R,5S)-3-[(t-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, 95%](/img/structure/B6330922.png)







